2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic compound with a molecular weight of 424.93 g/mol It is characterized by its unique structure, which includes a chloroacetyl group, methoxyphenyl groups, and a hexahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one typically involves multiple steps:
Formation of the hexahydroindazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl groups: This step involves the use of methoxybenzaldehyde derivatives in a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The methoxyphenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[3-(4-hydroxyphenyl)-7-[(4-hydroxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one: Similar structure but with hydroxyl groups instead of methoxy groups.
2-chloro-1-[3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C24H25ClN2O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C24H25ClN2O3/c1-29-19-10-6-16(7-11-19)14-18-4-3-5-21-23(18)26-27(22(28)15-25)24(21)17-8-12-20(30-2)13-9-17/h6-14,21,24H,3-5,15H2,1-2H3 |
InChI Key |
JBNLLEISOAYPQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.